molecular formula C9H10BrClO2S B13560488 1-(3-Bromophenyl)propane-1-sulfonyl chloride

1-(3-Bromophenyl)propane-1-sulfonyl chloride

Cat. No.: B13560488
M. Wt: 297.60 g/mol
InChI Key: PASIOQPQXNNFOL-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a propane-1-sulfonyl chloride backbone linked to a 3-bromophenyl group. This compound is structurally significant due to its sulfonyl chloride moiety, which is highly reactive and commonly employed in sulfonamide synthesis for pharmaceuticals, agrochemicals, and fluorescent probes .

The 3-bromophenyl group introduces steric and electronic effects that influence reactivity and biological activity. Bromine’s electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride site, making it a versatile intermediate for further functionalization. Applications may include derivatization into sulfonamides for drug discovery or as a precursor in near-infrared (NIR) fluorescence probes, as seen in structurally related compounds .

Properties

Molecular Formula

C9H10BrClO2S

Molecular Weight

297.60 g/mol

IUPAC Name

1-(3-bromophenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3

InChI Key

PASIOQPQXNNFOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)propane-1-sulfonyl chloride can be synthesized through a multi-step process involving the bromination of a phenylpropane derivative followed by sulfonylation. The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom onto the phenyl ring. The sulfonylation step involves the reaction of the brominated intermediate with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

3-(Oxan-4-yl)propane-1-sulfonyl Chloride

This compound shares the propane-1-sulfonyl chloride backbone but replaces the 3-bromophenyl group with a tetrahydropyran (oxan-4-yl) substituent. Key differences include:

Property 1-(3-Bromophenyl)propane-1-sulfonyl Chloride 3-(Oxan-4-yl)propane-1-sulfonyl Chloride
Molecular Weight Not explicitly reported 230.31 g/mol
Substituent 3-Bromophenyl (aromatic, halogenated) Oxan-4-yl (non-aromatic, oxygenated)
Reactivity High electrophilicity due to bromine Moderate electrophilicity
Applications Drug intermediates, fluorescent probes Likely used in specialty organic synthesis

Halogenated Aromatic Derivatives

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound C3)

This chalcone derivative features a 3-bromophenyl group but lacks the sulfonyl chloride moiety. Key distinctions include:

Property This compound (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on
Functional Group Sulfonyl chloride α,β-unsaturated ketone (chalcone)
Biological Activity Not reported Cytotoxicity: IC₅₀ = 42.22 μg/mL (MCF-7 cells)
Synthesis Yield Not reported 62.32% (microwave-assisted synthesis)

The chalcone’s conjugated system enables π-π interactions with biological targets, contributing to its anticancer activity, whereas the sulfonyl chloride’s reactivity favors covalent bond formation in synthetic applications .

Bromophenyl-Substituted Alcohols and Amines

(R)-1-(3-Bromophenyl)ethanol

This enantiomerically pure alcohol shares the 3-bromophenyl group but lacks the sulfonyl chloride functionality:

Property This compound (R)-1-(3-Bromophenyl)ethanol
Functional Group Sulfonyl chloride Secondary alcohol
Optical Purity Not applicable >95% ee
Applications Synthetic intermediate Chiral building block in asymmetric synthesis

The alcohol’s hydroxyl group enables hydrogen bonding, making it suitable for catalysis, whereas the sulfonyl chloride’s electrophilicity drives sulfonylation reactions .

Bromophenyl Amine Derivatives

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride

This compound incorporates a bromophenyl group but features an amine hydrochloride salt:

Property This compound 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl
Functional Group Sulfonyl chloride Amine hydrochloride
Molecular Weight Not reported 290.62 g/mol
Applications Reactive intermediate Pharmaceutical impurity standard

The amine’s basicity contrasts with the sulfonyl chloride’s acidity, highlighting divergent reactivity profiles .

Research Implications and Gaps

Further studies should explore:

  • Synthetic Optimization : Adapting microwave-assisted methods (as in chalcone synthesis ) to improve yields.
  • Biological Screening : Testing cytotoxicity against cancer cell lines, leveraging bromine’s role in enhancing bioactivity .
  • Comparative Reactivity: Benchmarking sulfonylation efficiency against non-halogenated sulfonyl chlorides .

Biological Activity

1-(3-Bromophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biological research due to its potential applications in modifying biomolecules and its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for sulfonyl chlorides, including this compound, involves their reactivity with nucleophiles. The sulfonyl chloride group can react with various biological nucleophiles such as amino acids and proteins, leading to the formation of sulfonamides or sulfonate esters. This reactivity can modify the structure and function of target biomolecules, potentially inhibiting enzymatic activity or altering signaling pathways in cells .

Biological Activity

Research indicates that compounds containing sulfonyl groups exhibit significant biological activities, including:

  • Antimicrobial Activity : Sulfonyl-containing compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values as low as 8 μg/mL .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block enzyme activity, which is crucial in various biochemical pathways .
  • Anti-inflammatory Effects : Some studies have suggested that sulfonyl compounds can exhibit anti-inflammatory properties, although specific data on this compound is limited .

Case Studies

  • Inhibition Studies : A study investigating the inhibition of glutamate-related enzymes found that sulfonamide derivatives could effectively inhibit enzyme activity by targeting specific binding sites. This suggests a potential application for this compound in developing therapeutic agents for neurological disorders .
  • Biofilm Formation : In vitro studies have shown that certain sulfonyl compounds can inhibit biofilm formation in bacteria, indicating their potential use in preventing bacterial infections associated with biofilms .

Data Table

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 8 μg/mL
Enzyme InhibitionInhibits glutamate-related enzymes
Anti-inflammatoryPotential effects noted
Biofilm InhibitionReduces biofilm formation

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